An In-depth Technical Guide to 6-Methylquinolin-3-ol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6-Methylquinolin-3-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylquinolin-3-ol, a substituted quinoline derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore found in numerous clinically approved drugs, and the introduction of a hydroxyl group at the 3-position, along with a methyl group at the 6-position, is anticipated to modulate its physicochemical and biological properties in ways that are of considerable interest for drug discovery and development. This technical guide provides a comprehensive overview of 6-Methylquinolin-3-ol, detailing its synthesis, predicted physicochemical properties, spectroscopic characteristics, reactivity, and potential applications. Given the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from analogous compounds to provide a robust and scientifically grounded resource for researchers.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The planar, aromatic nature of the quinoline nucleus allows for effective intercalation with DNA and interaction with various enzymatic targets. The substitution pattern on the quinoline ring plays a crucial role in determining the compound's pharmacological profile.
The presence of a hydroxyl group at the 3-position introduces a site for hydrogen bonding and potential metabolic transformations, which can significantly influence a molecule's solubility, bioavailability, and target interactions. Furthermore, the methyl group at the 6-position can impact the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity to specific biological targets and influencing its metabolic stability. This guide focuses on the unique combination of these structural features in 6-Methylquinolin-3-ol.
Synthesis of 6-Methylquinolin-3-ol
While a specific, optimized synthesis for 6-Methylquinolin-3-ol is not extensively documented in the literature, its preparation can be rationally designed based on well-established methods for quinoline and 3-hydroxyquinoline synthesis. The Combes synthesis is a viable and logical approach.
Proposed Synthetic Pathway: Modified Combes Synthesis
The Combes synthesis involves the acid-catalyzed cyclization of a β-arylamino enone, which is formed from the reaction of an aniline with a β-dicarbonyl compound. For the synthesis of 6-Methylquinolin-3-ol, p-toluidine and a suitable three-carbon electrophile that can generate the 3-hydroxy functionality are required. A plausible approach involves the use of diethyl malonate or a derivative.
Caption: Proposed Combes synthesis pathway for 6-Methylquinolin-3-ol.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of the Enamine Intermediate
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In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of p-toluidine and diethyl malonate in a high-boiling point solvent such as toluene.
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
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Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
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Once the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature.
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Remove the solvent under reduced pressure to obtain the crude enamine intermediate. Purification can be achieved by recrystallization or column chromatography.
Step 2: Cyclization, Hydrolysis, and Decarboxylation
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The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
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The mixture is heated to a high temperature (typically 240-260 °C) to induce intramolecular cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion of the cyclization, the reaction mixture is cooled, and the resulting quinolone ester is hydrolyzed by adding a strong base, such as aqueous sodium hydroxide, and heating.
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The reaction mixture is then acidified with a strong acid, such as hydrochloric acid, which will induce decarboxylation to yield 6-Methylquinolin-3-ol.
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The product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.
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Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Physicochemical Properties
| Property | Predicted Value | Notes and References |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.19 g/mol | |
| Appearance | Likely a solid at room temperature | Based on the properties of other hydroxyquinolines. |
| Melting Point | Predicted to be in the range of 200-250 °C | Higher than 6-methylquinoline (-22 °C) due to the hydrogen bonding capability of the hydroxyl group.[1][2] |
| Boiling Point | Predicted to be > 300 °C | Significantly higher than 6-methylquinoline (256-260 °C) due to the hydroxyl group.[1][3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | The hydroxyl group will increase water solubility compared to 6-methylquinoline, which is insoluble in water.[1] |
| pKa | Predicted to be around 8-9 for the hydroxyl group and 4-5 for the quinoline nitrogen. | The hydroxyl group is phenolic in nature, while the quinoline nitrogen is basic. |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted for 6-Methylquinolin-3-ol and can be used for its identification and characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-donating hydroxyl group and the methyl group.
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Aromatic Protons (6H): Expected in the range of δ 7.0-8.5 ppm. The protons on the pyridine ring will likely be at a lower field than those on the benzene ring.
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Methyl Protons (3H): A singlet is expected around δ 2.4-2.5 ppm.
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Hydroxyl Proton (1H): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show 10 distinct signals for the carbon atoms of the quinoline ring system and one for the methyl group.
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Aromatic Carbons (10C): Expected in the range of δ 110-150 ppm. The carbon bearing the hydroxyl group (C-3) will be significantly shifted downfield.
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Methyl Carbon (1C): Expected around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
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O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group.
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C=C and C=N Stretches: A series of sharp bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic quinoline ring.
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C-O Stretch: A band in the 1200-1300 cm⁻¹ region.
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C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): Expected at m/z = 159.
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Fragmentation: Loss of CO (m/z = 131) from the hydroxylated ring is a common fragmentation pathway for hydroxyquinolines.
Reactivity of 6-Methylquinolin-3-ol
The reactivity of 6-Methylquinolin-3-ol is dictated by the interplay of the quinoline ring system, the hydroxyl group, and the methyl group.
Caption: Reactivity profile of 6-Methylquinolin-3-ol.
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Reactions of the Hydroxyl Group: The phenolic hydroxyl group at the 3-position can undergo typical reactions such as etherification (e.g., Williamson ether synthesis) and esterification. This allows for the introduction of various functional groups, making it a valuable handle for further molecular modifications in drug design.
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Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions. The hydroxyl and methyl groups are activating and will direct incoming electrophiles to specific positions on the benzene ring.
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Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is electron-deficient and can potentially undergo nucleophilic aromatic substitution, although this is generally less facile than electrophilic substitution on the benzene ring.
Potential Applications in Drug Discovery and Development
Given the established biological activities of quinoline derivatives, 6-Methylquinolin-3-ol serves as a promising scaffold for the development of novel therapeutic agents.
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Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity by targeting various cellular pathways. The specific substitution pattern of 6-Methylquinolin-3-ol could lead to the discovery of novel kinase inhibitors or DNA-interacting agents.
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Antimicrobial Agents: The quinoline core is present in several antibacterial and antimalarial drugs. The 3-hydroxy and 6-methyl substituents may confer novel or enhanced activity against a range of pathogens.
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Fluorescent Probes: The quinoline ring system is inherently fluorescent. Modifications to the structure of 6-Methylquinolin-3-ol could lead to the development of novel fluorescent probes for biological imaging and sensing applications.
Safety and Handling
Specific safety data for 6-Methylquinolin-3-ol is not available. Therefore, it should be handled with the same precautions as other quinoline derivatives.
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5][6]
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Toxicity: Quinoline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[4][5]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]
Conclusion
6-Methylquinolin-3-ol is a heterocyclic compound with significant potential for applications in drug discovery and materials science. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its expected reactivity based on established chemical principles. The information presented herein serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and related quinoline derivatives. Further experimental investigation is warranted to validate the predicted properties and to fully elucidate the biological activity of this promising molecule.
References
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétone. Bulletin de la Societe Chimique de Paris, 49, 89-92.
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
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ChemBK. (2024, April 10). 6-methyl quinoline. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]
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Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
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PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]
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The Good Scents Company. (n.d.). 6-methyl quinoline 6-methylquinoline. Retrieved from [Link]
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mzCloud. (2015, July 27). 6 Methylquinoline. Retrieved from [Link]
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